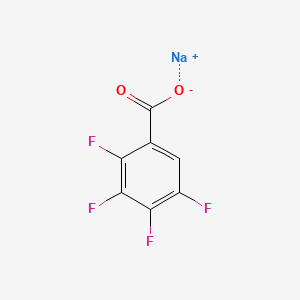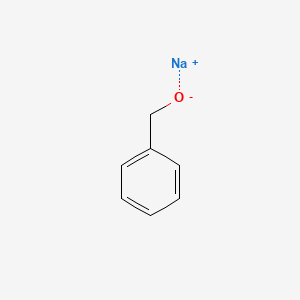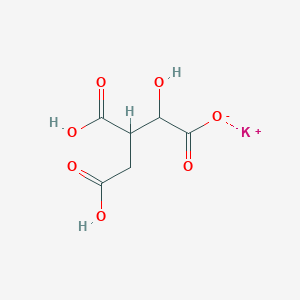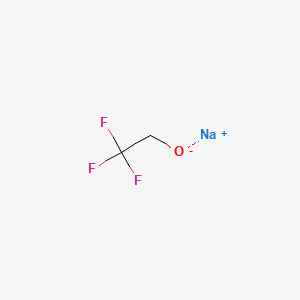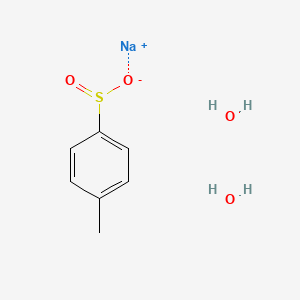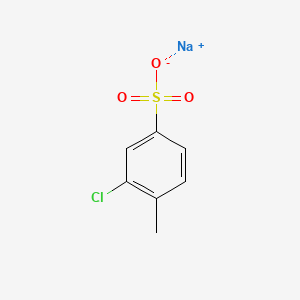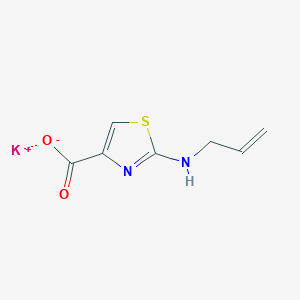
1-Hexanesulfonate de sodium monohydraté
Vue d'ensemble
Description
Sodium 1-hexanesulfonate monohydrate, also known as 1-hexanesulfonic acid sodium salt monohydrate, has the chemical formula CH₃(CH₂)₄CH₂SO₃Na · H₂O. Its CAS number is 207300-91-2, and its molecular weight is 206.24 g/mol. This compound serves as an ion pair reagent, commonly employed in the analysis of small organic compounds, pharmaceutical products, and metabolites using high-performance liquid chromatography (HPLC) .
Synthesis Analysis
Sodium 1-hexanesulfonate monohydrate can be synthesized through various methods. One notable approach involves the coupling of aldehydes or ketones with amines, using triethyl phosphate as a reactant. This reaction efficiently yields alpha-aminophosphonates, which find applications in organic synthesis .
Molecular Structure Analysis
The molecular structure of Sodium 1-hexanesulfonate monohydrate consists of a hexane chain (CH₃(CH₂)₄CH₂) with a sulfonic acid group (SO₃Na) attached. The monohydrate form includes a water molecule (H₂O) .
Chemical Reactions Analysis
- Polynuclear Oxidobismuth Sulfonates : Sodium 1-hexanesulfonate monohydrate can react with sodium 2-methyl-2-propensulfonate and tetra-μ3-hydroxyhexakis(nitrato-κO)tetra-μ3-oxohexabismuth in DMSO to yield polynuclear oxidobismuth sulfonates .
Physical And Chemical Properties Analysis
Mécanisme D'action
Sodium 1-hexanesulfonate monohydrate acts as a catalyst in organic synthesis by providing a source of protons to the reaction. It also acts as a buffering agent in biochemical assays, maintaining the pH of the solution.
Biochemical and Physiological Effects
Sodium 1-hexanesulfonate monohydrate is generally considered to be non-toxic and does not have any known adverse effects on human health. It is not known to have any effect on biochemical or physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium 1-hexanesulfonate monohydrate has several advantages for use in laboratory experiments. It is a stable, non-toxic compound that is relatively easy to obtain and store. It is also relatively inexpensive and can be used in a variety of applications. However, it does have some limitations, such as its low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
The use of sodium 1-hexanesulfonate monohydrate in scientific research is expected to continue to grow in the future. Possible future applications include its use as a catalyst in organic synthesis, as a buffering agent in biochemical assays, and as a reagent for the synthesis of pharmaceuticals. Additionally, it could be used in the production of detergents, cosmetics, and other industrial products. Further research is needed to explore the potential of sodium 1-hexanesulfonate monohydrate in these and other applications.
Applications De Recherche Scientifique
Chromatographie liquide haute performance (CLHP)
Le 1-hexanesulfonate de sodium monohydraté est largement utilisé comme réactif d'appariement ionique en CLHP . Cette application est cruciale pour l'analyse de petits composés organiques, de produits pharmaceutiques et de métabolites. Son rôle en CLHP améliore la séparation des composés qui sont autrement difficiles à distinguer, ce qui le rend précieux dans les analyses qualitatives et quantitatives.
Catalyseur pour la synthèse d'alpha-aminophosphonates
Ce composé sert de catalyseur efficace dans la synthèse d'alpha-aminophosphonates . Cette réaction implique généralement le couplage d'aldéhydes ou de cétones avec une amine et du phosphate de triéthyle. Les alpha-aminophosphonates résultants sont importants en raison de leur activité biologique et de leur utilisation potentielle en chimie médicinale.
Synthèse de naphtols amidoalkyles
Le 1-hexanesulfonate de sodium monohydraté peut être utilisé pour catalyser la réaction à trois composants du β-naphthol, des aldéhydes et de l'urée afin de synthétiser des naphtols amidoalkyles . Ces composés ont diverses applications, notamment comme intermédiaires dans la synthèse de molécules pharmacologiquement actives.
Préparation de sulfonates d'oxydobismuth polynucléaires
En recherche, ce composé est utilisé pour préparer des sulfonates d'oxydobismuth polynucléaires . Ceux-ci sont synthétisés en réagissant avec le 2-méthyl-2-propensulfonate de sodium et le tétra-μ3-hydroxyhexakis(nitrato-κO)tétra-μ3-oxohexabismuth dans le DMSO. De tels composés sont étudiés pour leurs propriétés structurales et leurs activités catalytiques potentielles.
Réactions de couplage de Suzuki
En tant que base, le 1-hexanesulfonate de sodium monohydraté est utilisé dans les réactions de couplage organiques, telles que les réactions de couplage de Suzuki . Ces réactions sont essentielles dans la formation de liaisons carbone-carbone, qui sont fondamentales dans la synthèse organique et la production de divers composés chimiques.
Analyse par électrophorèse capillaire haute performance de peptides
Enfin, il est impliqué dans l'analyse par électrophorèse capillaire haute performance de peptides . Cette technique est similaire à la CLHP dans son utilisation pour séparer les composés, mais elle utilise un tube capillaire et un champ électrique pour séparer les substances en fonction de leur charge et de leur taille. Cette application est particulièrement utile dans le domaine de la protéomique et de la recherche sur les peptides.
Analyse Biochimique
Biochemical Properties
Sodium 1-hexanesulfonate monohydrate plays a crucial role in biochemical reactions, particularly in ion-pair chromatography. It interacts with a variety of biomolecules, including enzymes, proteins, and other organic compounds. The compound acts as an ion-pairing agent, facilitating the separation and analysis of molecules by forming ion pairs with analytes. This interaction enhances the retention and resolution of analytes in HPLC, making it easier to identify and quantify them .
Cellular Effects
Sodium 1-hexanesulfonate monohydrate influences various cellular processes and functions. It can affect cell signaling pathways, gene expression, and cellular metabolism. By interacting with cell membranes and proteins, it can alter the permeability and transport of ions and molecules across the cell membrane. This can lead to changes in cellular homeostasis and metabolic activities. Additionally, sodium 1-hexanesulfonate monohydrate can modulate the activity of enzymes involved in key metabolic pathways, further impacting cellular functions .
Molecular Mechanism
The molecular mechanism of sodium 1-hexanesulfonate monohydrate involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Sodium 1-hexanesulfonate monohydrate can also influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium 1-hexanesulfonate monohydrate can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to light, heat, or moisture can lead to its degradation. Long-term studies have shown that sodium 1-hexanesulfonate monohydrate can have lasting effects on cellular functions, including alterations in gene expression and metabolic activities .
Dosage Effects in Animal Models
The effects of sodium 1-hexanesulfonate monohydrate vary with different dosages in animal models. At low doses, it can enhance certain biochemical reactions and cellular functions. At high doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular functions becomes significant only above a certain concentration .
Metabolic Pathways
Sodium 1-hexanesulfonate monohydrate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. By modulating the activity of these enzymes, it can influence metabolic flux and the levels of metabolites. This can have downstream effects on cellular energy production, biosynthesis, and other metabolic activities .
Transport and Distribution
Within cells and tissues, sodium 1-hexanesulfonate monohydrate is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, influencing cellular processes and biochemical reactions .
Subcellular Localization
Sodium 1-hexanesulfonate monohydrate exhibits specific subcellular localization, which can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with specific biomolecules and influence its role in biochemical reactions and cellular processes .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Sodium 1-hexanesulfonate monohydrate can be achieved through the sulfonation of hexane followed by neutralization with sodium hydroxide.", "Starting Materials": [ "Hexane", "Sulfur trioxide", "Water", "Sodium hydroxide" ], "Reaction": [ "Hexane is reacted with sulfur trioxide to form 1-hexanesulfonic acid.", "1-hexanesulfonic acid is then neutralized with sodium hydroxide to form Sodium 1-hexanesulfonate.", "The Sodium 1-hexanesulfonate is then crystallized from water to form the monohydrate." ] } | |
| 207300-91-2 | |
Formule moléculaire |
C6H16NaO4S |
Poids moléculaire |
207.25 g/mol |
Nom IUPAC |
sodium;hexane-1-sulfonate;hydrate |
InChI |
InChI=1S/C6H14O3S.Na.H2O/c1-2-3-4-5-6-10(7,8)9;;/h2-6H2,1H3,(H,7,8,9);;1H2 |
Clé InChI |
DZRMSCOMGGNXSC-UHFFFAOYSA-N |
SMILES |
CCCCCCS(=O)(=O)[O-].O.[Na+] |
SMILES canonique |
CCCCCCS(=O)(=O)O.O.[Na] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



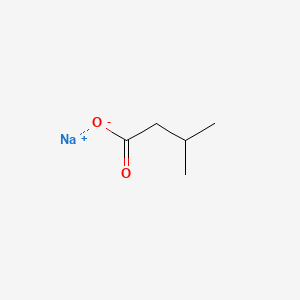

![Sodium; 4-methyl-[1,2,3]thiadiazole-5-thiolate](/img/structure/B1324471.png)
